molecular formula C4H7ClO2 B14907258 3-(Chloromethyl)oxetan-3-ol

3-(Chloromethyl)oxetan-3-ol

Cat. No.: B14907258
M. Wt: 122.55 g/mol
InChI Key: GTQYXOLRWWGXBQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)oxetan-3-ol is an organic compound featuring a four-membered oxetane ring with a chloromethyl group and a hydroxyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of epichlorohydrin with a suitable nucleophile under basic conditions. For instance, the reaction of epichlorohydrin with 2-bromobenzoic acid in the presence of tetrabutylammonium bromide as a catalyst can yield oxetan-3-ol derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and carboxylates for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted oxetane derivatives can be formed.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Different alcohol derivatives.

Scientific Research Applications

3-(Chloromethyl)oxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)oxetan-3-ol depends on its specific application. In medicinal chemistry, the oxetane ring can influence the binding affinity and selectivity of drug molecules to their targets. The chloromethyl group can participate in covalent bonding with biological macromolecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Uniqueness: 3-(Chloromethyl)oxetan-3-ol is unique due to the presence of both a chloromethyl and a hydroxyl group on the oxetane ring

Properties

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

3-(chloromethyl)oxetan-3-ol

InChI

InChI=1S/C4H7ClO2/c5-1-4(6)2-7-3-4/h6H,1-3H2

InChI Key

GTQYXOLRWWGXBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCl)O

Origin of Product

United States

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